molecular formula C11H18O B1666270 2-Heptylfuran CAS No. 3777-71-7

2-Heptylfuran

Cat. No.: B1666270
CAS No.: 3777-71-7
M. Wt: 166.26 g/mol
InChI Key: BHTUFJXTYNLISA-UHFFFAOYSA-N
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Description

2-Heptylfuran is an organic compound belonging to the class of furans, characterized by a furan ring substituted with a heptyl group at the second position. Its molecular formula is C11H18O, and it has a molecular weight of 166.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptylfuran can be synthesized through several methods. One common synthetic route involves the reaction of furan with n-heptanoic anhydride in the presence of a Lewis acid catalyst. The reaction is typically carried out at temperatures ranging from -20°C to +5°C . This method is advantageous due to the availability of raw materials and the high yield of the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Heptylfuran undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can yield saturated furan derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated compounds.

    Reduction: Saturated furans.

    Substitution: Halogenated or nitrated furans.

Comparison with Similar Compounds

Similar Compounds

    2-Octylfuran: Similar structure with an octyl group instead of a heptyl group.

    2-Pentylfuran: Contains a pentyl group at the second position of the furan ring.

    2-Butylfuran: Features a butyl group at the second position.

Uniqueness of 2-Heptylfuran

This compound is unique due to its specific heptyl substitution, which imparts distinct chemical and sensory properties. Its role as a flavoring agent and its potential antineoplastic activity set it apart from other similar compounds .

Properties

IUPAC Name

2-heptylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTUFJXTYNLISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063187
Record name 2-Heptylfuran
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Alfa Aesar MSDS], Colourless to yellowish liquid; Nutty, coffee-like aroma
Record name 2-Heptylfuran
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Record name 2-Heptylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

209.00 to 210.00 °C. @ 760.00 mm Hg
Record name 2-Heptylfuran
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Heptylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.866
Record name 2-Heptylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3777-71-7
Record name 2-Heptylfuran
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Record name 2-Heptylfuran
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Record name Furan, 2-heptyl-
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Record name 2-Heptylfuran
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Record name 2-heptylfuran
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Record name 2-HEPTYLFURAN
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Record name 2-Heptylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In what natural sources has 2-Heptylfuran been identified?

A1: this compound has been identified as a volatile compound in the cooked soup of the Manila clam (Ruditapes philippinarum) []. Additionally, it's found among the volatile organic compounds released by fungi, where it has shown potential to influence seed germination and plant health in Arabidopsis thaliana [].

Q2: How does heating temperature affect the formation of this compound in cooked Manila clam soup?

A2: Research indicates that this compound is primarily produced at a specific heating temperature. In the study on Manila clam soup, this compound was detected as a significant volatile compound only when the soup was heated at 140°C for 30 minutes []. This suggests that the formation of this compound is influenced by specific thermal reactions that occur optimally at this temperature.

Q3: What analytical techniques are used to identify and quantify this compound in food samples?

A3: In the study of Manila clam soup, researchers used gas chromatography coupled with mass spectrometry (GC-MS) to identify volatile compounds like this compound []. This technique allows for the separation and identification of individual volatile compounds within complex mixtures, like those found in cooked food. Further, they calculated the Odor Activity Value (OAV) to determine the contribution of each volatile compound to the overall aroma profile.

Q4: Are there any known antiviral properties associated with furan derivatives?

A5: While not specifically about this compound, one of the provided studies explores the antiviral properties of various 5-substituted uracil nucleosides, including some with furan moieties []. Notably, 5‐(5‐heptylfur‐2‐yl)‐2′‐deoxyuridine (10) exhibited activity against varicella zoster virus (VZV) and cytomegalovirus (CMV). This suggests that incorporating furan rings into nucleoside structures can contribute to antiviral activity, although the specific mechanism remains to be explored.

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